(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Overview
Description
This product is a DMF/Diethyl ether solvate
Scientific Research Applications
Synthesis and Properties of Imines and Bisimines
New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines, including (2R)- and (2S)-3-methylbutan-2-amine, were synthesized and studied. These compounds were characterized by 1H NMR spectroscopy, mass spectrometry, and elemental analyses. The stability constants of Cu(II) complexes of selected imines/bisimines were determined, highlighting potential applications in complexation and catalysis (Pařík & Chlupatý, 2014).
Electrochromic Polyamides
Research on electrochromic polyamides involved the synthesis of a new 2,7-bis(diphenylamino)naphthalene-based diamine monomer. These polyamides showed high solubility, good film-forming ability, and high thermal stability. Their electrochemical stability and anodic green coloring when oxidized make them relevant for applications in electrochromic devices (Hsiao & Han, 2017).
Aromatic Polyamides from Naphthalene-Derived Diamines
Aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene and aromatic dicarboxylic acids were synthesized. These polymers, with high solubility and film-forming capabilities, showed significant thermal stability, making them suitable for advanced material applications (Yang & Chen, 1992).
Synergetic Effects in Electrochromic Polyimides
The study developed novel polyimides with a focus on the impact of structural variation on optoelectronic characteristics. This research is crucial for understanding the material properties for potential use in electrochromic devices and other electronic applications (Constantin, Bejan, & Damaceanu, 2019).
Naphthidines as Electron Donors
Naphthidines were synthesized and characterized for their electronic and magnetic properties. Their ability to be easily and reversibly oxidized into stable radical cations suggests potential applications in materials science, particularly in the development of stable electron donors (Desmarets et al., 2006).
Electroluminescence in Naphthalene-Substituted Siloles
Research on naphthalene-substituted siloles indicated their potential use in organic light-emitting diodes. These compounds showed strong luminescence and high fluorescence quantum yields, important for efficient electroluminescence in display technologies (Jiang et al., 2012).
Properties
IUPAC Name |
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.C19H26N2O2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h1-32H;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVRWLPQKLDJRW-OEGAAENXSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H58Cl2N2O2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573184 | |
Record name | (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329735-86-6 | |
Record name | (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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